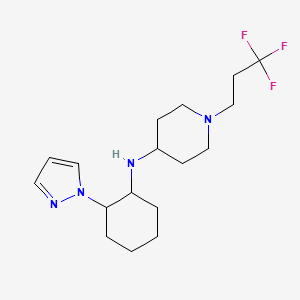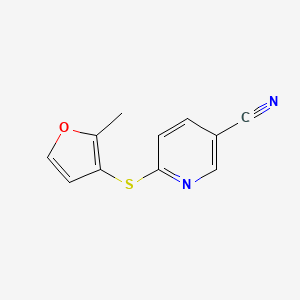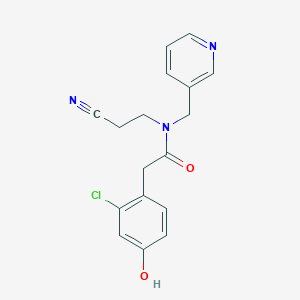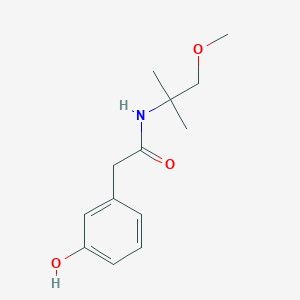![molecular formula C14H15NO4 B7647794 2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B7647794.png)
2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide, also known as DBH, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of dopamine beta-hydroxylase, an enzyme that catalyzes the conversion of dopamine to norepinephrine. DBH has been used to study the role of norepinephrine in various physiological and pathological conditions.
Wirkmechanismus
2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide inhibits the activity of dopamine beta-hydroxylase, which is responsible for the conversion of dopamine to norepinephrine. This leads to an increase in dopamine levels and a decrease in norepinephrine levels. The mechanism of action of this compound has been extensively studied in vitro and in vivo, and it has been shown to be a potent and selective inhibitor of dopamine beta-hydroxylase.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to improvements in cognitive function and mood regulation. This compound has also been shown to decrease norepinephrine levels, which can lead to a decrease in blood pressure and heart rate. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide in lab experiments is its potency and selectivity as a dopamine beta-hydroxylase inhibitor. This allows for precise control over the levels of dopamine and norepinephrine in experimental models. However, one of the limitations of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
Zukünftige Richtungen
There are several future directions for research involving 2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide. One area of interest is the role of norepinephrine in the regulation of mood and behavior. This compound could be used to investigate the effects of norepinephrine on conditions such as depression, anxiety, and ADHD. Another area of interest is the potential therapeutic use of this compound in conditions such as Parkinson's disease, where dopamine levels are decreased. Finally, the antioxidant properties of this compound could be further investigated for their potential use in the treatment of oxidative stress-related conditions.
Synthesemethoden
The synthesis of 2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide involves the reaction of 2,4-dihydroxybenzaldehyde with N-methyl-N-[(2-methylfuran-3-yl)methyl]amine in the presence of a reducing agent such as sodium borohydride. The product is then treated with acetic anhydride to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide has been used extensively in scientific research to study the role of norepinephrine in various physiological and pathological conditions. It has been used to investigate the effects of norepinephrine on cardiovascular function, cognitive function, and mood regulation. This compound has also been used to study the role of norepinephrine in conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-9-10(5-6-19-9)8-15(2)14(18)12-4-3-11(16)7-13(12)17/h3-7,16-17H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHYLPCSGKVRCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)CN(C)C(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine](/img/structure/B7647723.png)
![1-Methyl-4-[[1-(oxan-4-yl)ethylamino]methyl]-5-phenylpyrrolidin-2-one](/img/structure/B7647728.png)
![4-[2-(dimethylamino)-2-oxoethyl]-N-(1-thiophen-2-ylpropyl)piperidine-1-carboxamide](/img/structure/B7647734.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepane-1-carboxamide](/img/structure/B7647745.png)
![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7647752.png)
![3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide](/img/structure/B7647764.png)

![5,6-Dimethyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyridazine-4-carbonitrile](/img/structure/B7647789.png)

![1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one](/img/structure/B7647801.png)
![2-[(2-methoxy-2-phenylacetyl)amino]-N-prop-2-ynylbenzamide](/img/structure/B7647802.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-fluoropyridin-2-yl)methyl]azepane-1-carboxamide](/img/structure/B7647810.png)
